2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of brominated phenoxy and nitrofuran moieties, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 4-bromo-2,6-dimethylphenol: This can be achieved by bromination of 2,6-dimethylphenol in glacial acetic acid at a controlled temperature.
Preparation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide: This intermediate is synthesized by reacting 4-bromo-2,6-dimethylphenol with chloroacetohydrazide under basic conditions.
Condensation with 5-nitrofuran-2-carbaldehyde: The final step involves the condensation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide with 5-nitrofuran-2-carbaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the phenoxy ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to involve interactions with cellular components due to the presence of reactive functional groups. The nitrofuran moiety may interact with nucleic acids or proteins, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromo-2,6-dimethylphenoxy)ethylamine
- 4-bromo-2,6-dimethylphenol
- 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to its combination of brominated phenoxy and nitrofuran moieties, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C15H14BrN3O5 |
---|---|
Molekulargewicht |
396.19 g/mol |
IUPAC-Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O5/c1-9-5-11(16)6-10(2)15(9)23-8-13(20)18-17-7-12-3-4-14(24-12)19(21)22/h3-7H,8H2,1-2H3,(H,18,20)/b17-7+ |
InChI-Schlüssel |
NEQKCENPGFMFBC-REZTVBANSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.